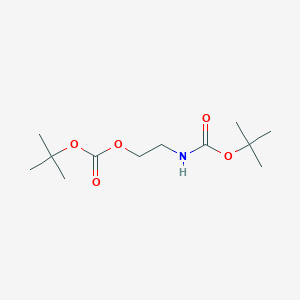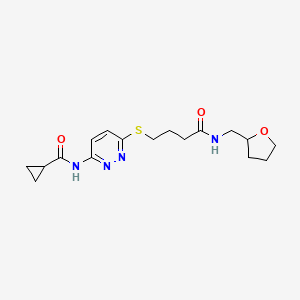
Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate is a chemical compound with the molecular formula C12H23NO5. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it valuable in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is often carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl protecting group, yielding the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the free amine, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate has several applications in scientific research:
Chemistry: It is widely used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the assembly of amino acids.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require temporary protection of functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, where precise control over chemical reactivity is required .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective protection and deprotection process is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the tert-butoxycarbonyloxy group.
Tert-butyl (2-aminoethyl)(ethyl)carbamate: Contains an additional ethyl group on the amine.
Tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: Features extended ethoxy chains .
Uniqueness
Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected and deprotected in a controlled manner .
Propiedades
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWTUIPFTJUXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one](/img/structure/B2544369.png)




![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)
![1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)
![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)
